1-(Azepan-1-yl)-4-(4-methylphenyl)phthalazine
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Overview
Description
1-(Azepan-1-yl)-4-(4-methylphenyl)phthalazine is a chemical compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-4-(4-methylphenyl)phthalazine typically involves the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and phthalic anhydride.
Introduction of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where an azepane derivative reacts with the phthalazine core.
Addition of the Methyl-Substituted Phenyl Group: The methyl-substituted phenyl group can be introduced through electrophilic aromatic substitution reactions, using reagents such as methylbenzene and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)-4-(4-methylphenyl)phthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-4-(4-methylphenyl)phthalazine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
1-(Azepan-1-yl)phthalazine: Lacks the methyl-substituted phenyl group.
4-(4-Methylphenyl)phthalazine: Lacks the azepane ring.
1-(Piperidin-1-yl)-4-(4-methylphenyl)phthalazine: Contains a piperidine ring instead of an azepane ring.
Uniqueness
1-(Azepan-1-yl)-4-(4-methylphenyl)phthalazine is unique due to the presence of both the azepane ring and the methyl-substituted phenyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H23N3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(azepan-1-yl)-4-(4-methylphenyl)phthalazine |
InChI |
InChI=1S/C21H23N3/c1-16-10-12-17(13-11-16)20-18-8-4-5-9-19(18)21(23-22-20)24-14-6-2-3-7-15-24/h4-5,8-13H,2-3,6-7,14-15H2,1H3 |
InChI Key |
VBWIYMDGYOGPQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCCCCC4 |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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